BenchChemオンラインストアへようこそ!

3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid

CCK receptor antagonist N-acyl tryptophan structure-activity relationship

N-{2-[(4-methylbenzoyl)amino]benzoyl}tryptophan (CAS 6058-42-0, molecular formula C₂₆H₂₃N₃O₄, MW 441.5 g/mol) is a synthetic N-acyl tryptophan derivative structurally classified within the cholecystokinin (CCK) receptor antagonist pharmacophore family. The compound belongs to a well-characterized class wherein N-acyl derivatives of tryptophan function as specific, competitive, and reversible CCK receptor antagonists, as first systematically established by Jensen et al.

Molecular Formula C26H23N3O4
Molecular Weight 441.5 g/mol
CAS No. 6058-42-0
Cat. No. B5166710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid
CAS6058-42-0
Molecular FormulaC26H23N3O4
Molecular Weight441.5 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)O
InChIInChI=1S/C26H23N3O4/c1-16-10-12-17(13-11-16)24(30)28-22-9-5-3-7-20(22)25(31)29-23(26(32)33)14-18-15-27-21-8-4-2-6-19(18)21/h2-13,15,23,27H,14H2,1H3,(H,28,30)(H,29,31)(H,32,33)
InChIKeyVIPXLWNGZDNITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-{2-[(4-Methylbenzoyl)amino]benzoyl}tryptophan (CAS 6058-42-0): Structural Classification and Pharmacophore Context for CCK Receptor Research Procurement


N-{2-[(4-methylbenzoyl)amino]benzoyl}tryptophan (CAS 6058-42-0, molecular formula C₂₆H₂₃N₃O₄, MW 441.5 g/mol) is a synthetic N-acyl tryptophan derivative structurally classified within the cholecystokinin (CCK) receptor antagonist pharmacophore family [1]. The compound belongs to a well-characterized class wherein N-acyl derivatives of tryptophan function as specific, competitive, and reversible CCK receptor antagonists, as first systematically established by Jensen et al. using dispersed pancreatic acini [2]. Its defining structural feature is an extended N-acyl moiety comprising a 2-[(4-methylbenzoyl)amino]benzoyl group — a dipeptoid-like architecture that distinguishes it from the prototypical mono-benzoyl analogs such as Benzotript (N-p-chlorobenzoyl-L-tryptophan) and N-benzoyl-L-tryptophan [1][2].

Why N-Benzoyl-tryptophan or N-(4-Methylbenzoyl)tryptophan Cannot Substitute for the Target Compound in CCK Receptor Pharmacology Studies


Generic substitution among N-acyl tryptophan CCK antagonists is precluded by the experimentally validated SAR principle that both the nature of the N-acyl group and the amino acid residue are critical determinants of CCK receptor affinity [1]. Jensen et al. demonstrated a clear potency rank order — carbobenzoxy-L-tryptophan > benzotript > benzoyl-L-tryptophan = butyloxycarbonyl-L-tryptophan > acetyl-L-tryptophan > L-tryptophan — and established that the more hydrophobic the N-acyl moiety, the greater the receptor affinity [1]. The target compound's extended 2-[(4-methylbenzoyl)amino]benzoyl architecture introduces two aromatic rings, three amide bonds, and substantially greater hydrophobicity (MW 441.5 vs. 308–343 for mono-benzoyl analogs) [2]. This structural expansion fundamentally alters the N-acyl pharmacophore beyond what simpler analogs such as N-(4-methylbenzoyl)tryptophan (MW 322.4, lacking the 2-aminobenzoyl spacer) or N-benzoyl-L-tryptophan (MW 308.3) can recapitulate, making interchange scientifically unsound without direct comparative pharmacological validation [1][2].

Quantitative Differentiation Evidence: N-{2-[(4-Methylbenzoyl)amino]benzoyl}tryptophan vs. In-Class CCK Antagonist Comparators


Extended N-Acyl Architecture: Molecular Weight and Hydrophobicity Differential vs. Benzotript and N-Benzoyl-tryptophan

The target compound possesses a 2-[(4-methylbenzoyl)amino]benzoyl N-acyl group comprising two aromatic rings connected through an amide-bonded anthranilic acid spacer, yielding a molecular weight of 441.5 g/mol and 3 hydrogen bond donors plus 4 hydrogen bond acceptors across three amide bonds [1]. In contrast, Benzotript (N-p-chlorobenzoyl-L-tryptophan) has a molecular weight of 342.78 g/mol with a single 4-chlorobenzoyl group (one aromatic ring, one amide bond), while N-benzoyl-L-tryptophan (Bz-Trp-OH) has MW 308.3 g/mol [1]. The target compound's substantially larger and more hydrophobic N-acyl surface area is predicted, based on the Jensen et al. SAR, to confer enhanced CCK receptor affinity, although direct affinity measurements for this specific compound remain unpublished in the peer-reviewed literature [2].

CCK receptor antagonist N-acyl tryptophan structure-activity relationship hydrophobicity

CCK Receptor Antagonist Potency Baseline: Benzotript IC₅₀ as Comparator Anchor for N-Acyl Tryptophan Class

The prototypical N-acyl tryptophan CCK antagonist Benzotript demonstrates an IC₅₀ of 52.5 μM (95% CI: 40.7–67.6 μM) for competitive antagonism of CCK-4-induced relaxation in hog duodenal circular muscle [1]. In pancreatic acini from guinea pig, Benzotript caused a rightward shift in the CCK dose-response curve for amylase secretion without altering maximal response, confirming competitive antagonism at the CCK receptor [2]. Within the Jensen et al. potency rank order, Benzotript occupies an intermediate position — more potent than benzoyl-L-tryptophan and acetyl-L-tryptophan, but less potent than carbobenzoxy-L-tryptophan [3]. The target compound, with its extended N-acyl architecture predicted to confer greater hydrophobicity-driven receptor affinity, is expected to exhibit an affinity profile shifted relative to this Benzotript baseline, though no direct comparative binding or functional data are yet published [3].

CCK antagonism IC50 Benzotript cholecystokinin receptor duodenal smooth muscle

Dipeptoid Scaffold Architecture: Three Amide Bonds Enabling Extended Hydrogen Bond Networks vs. Single-Amide Comparators

The target compound uniquely incorporates a 2-aminobenzoyl spacer between the 4-methylbenzoyl cap and the tryptophan α-amino group, resulting in three sequential amide bonds (4-methylbenzoyl-NH-2-benzoyl-NH-tryptophan-COOH) [1]. This contrasts with all classic N-acyl tryptophan CCK antagonists — Benzotript, N-benzoyl-tryptophan, CBZ-tryptophan, and N-(4-methylbenzoyl)tryptophan — each of which possesses only one N-acyl amide bond [1]. The additional amide bonds introduce two extra hydrogen bond donors and one extra hydrogen bond acceptor, potentially enabling interactions with receptor residues beyond those accessible to mono-amide analogs [2]. 2-Aminobenzoyl-containing dipeptide mimetics have been employed in other protease and receptor systems (e.g., caspase inhibitors) where the 2-aminobenzoyl group contributes both conformational constraint and binding energy [2]. The relevance of this extended hydrogen bonding capacity to CCK receptor pharmacology has not been experimentally evaluated for this specific compound.

dipeptoid mimetic hydrogen bonding 2-aminobenzoyl linker CCK pharmacophore receptor binding

Potential Dual-Receptor Pharmacology: Gastrin-Binding Protein Interaction Precedent from Benzotript Class

Benzotript, the closest structural comparator to the target compound, has been shown to interact with both CCK receptors and a 78 kDa gastrin-binding protein, with IC₅₀ values of 200 μM for inhibition of gastrin cross-linking to the gastrin-binding protein [1]. Benzotript also exhibits antiproliferative effects in human colon carcinoma cell lines, a property linked to its gastrin/CCK receptor pharmacology [1]. The target compound's extended N-acyl architecture may differentially affect relative affinity at CCK-A, CCK-B, and gastrin-binding sites compared to Benzotript, given the established SAR principle that N-acyl modifications alter antagonist affinity [2]. However, no direct comparative selectivity profiling of the target compound across these receptor targets has been published [2].

gastrin-binding protein CCK receptor selectivity Benzotript antiproliferative colorectal carcinoma

Recommended Research Applications for N-{2-[(4-Methylbenzoyl)amino]benzoyl}tryptophan Based on Structural Differentiation Evidence


Structure-Activity Relationship (SAR) Probe for the CCK Receptor N-Acyl Hydrophobicity Tolerance Limit

The Jensen et al. (1983) SAR establishes a direct correlation between N-acyl hydrophobicity and CCK receptor affinity, but the tested series was limited to mono-benzoyl, carbobenzoxy, butyloxycarbonyl, and acetyl N-acyl groups [1]. The target compound, with its extended 2-[(4-methylbenzoyl)amino]benzoyl architecture (MW 441.5 vs. 308–343 for tested analogs), represents a probe to test the upper boundary of this hydrophobicity-affinity relationship — determining whether the linear correlation plateaus, continues, or exhibits a bell-shaped dependence with larger N-acyl groups. This cannot be addressed using any mono-benzoyl comparator.

CCK-A vs. CCK-B Receptor Subtype Selectivity Profiling of Extended Dipeptoid N-Acyl Tryptophans

Benzotript and other simple N-acyl tryptophans exhibit limited CCK-A/CCK-B subtype selectivity [1]. The target compound's tri-amide dipeptoid scaffold introduces additional hydrogen bonding capacity and conformational degrees of freedom that may differentially engage CCK-A (alimentary) vs. CCK-B (brain) receptor subtypes [2]. Kerwin et al. (1991) demonstrated that structural elaboration of the benzotript scaffold into hybrid antagonists can achieve >500-fold CCK-A selectivity and nanomolar affinity, validating the strategy of N-acyl modification for selectivity engineering [2]. The target compound serves as an intermediate-complexity scaffold for systematic subtype selectivity studies.

Gastrin/CCK Dual-Pathway Pharmacology Tool for Colorectal Cancer Research

Benzotript has established precedent as an antiproliferative agent in colorectal carcinoma cell lines, mediated through both CCK receptor and gastrin-binding protein interactions [1]. The target compound's structurally differentiated N-acyl group may alter the relative potency at these two targets, providing a tool to dissect whether antiproliferative effects are primarily CCK-receptor-driven or gastrin-binding-protein-driven — a question that cannot be resolved with Benzotript alone and requires structurally diverse N-acyl tryptophan analogs.

Computational Docking and Pharmacophore Modeling of Extended CCK Antagonist Binding Poses

The target compound's unique 2-[(4-methylbenzoyl)amino]benzoyl moiety provides a rigid, planar, aromatic-rich N-acyl group suitable for computational docking studies into CCK receptor homology models or cryo-EM structures [1]. The presence of the 2-aminobenzoyl spacer introduces a well-defined kink in the N-acyl geometry that is absent in all mono-benzoyl comparators, enabling exploration of binding pose hypotheses that predict differential engagement of receptor sub-pockets beyond the established N-acyl binding region.

Quote Request

Request a Quote for 3-(1H-indol-3-yl)-2-[[2-[(4-methylbenzoyl)amino]benzoyl]amino]propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.